2,4,6-Trimethylbenzenesulfinic acid
Overview
Description
2,4,6-Trimethylbenzenesulfinic acid is a chemical compound with the CAS Number: 59057-35-1 . It has a molecular weight of 184.26 and its linear formula is C9H12O2S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12O2S/c1-6-4-7 (2)9 (12 (10)11)8 (3)5-6/h4-5H,1-3H3, (H,10,11) . The InChI key is CGRMGOGJWHPCFJ-UHFFFAOYSA-N .Scientific Research Applications
Gas Separation Applications
2,4,6-Trimethylbenzenesulfinic acid derivatives, specifically sulfonic acid-functionalized trimethyl-substituted polyimides, have been synthesized and evaluated for gas separation applications. A study by (Abdulhamid et al., 2021) revealed that such compounds, when compared to related polyimides, displayed lower gas permeabilities but increased permeability-based gas-pair selectivities. These materials were particularly effective in separating CO2 from CH4, showing promise for use in natural gas sweetening processes.
Antibacterial Applications
A series of 2,4,6-trimethylbenzenesulfonyl hydrazones have been synthesized and studied for their in vitro antimicrobial activity. The research conducted by (Popiołek et al., 2021) demonstrated the potential application of these compounds as antimicrobial agents, with some derivatives showing significant inhibitory concentration against Gram-positive bacteria.
Polymerization Applications
Iron(III) 2,4,6-trimethylbenzenesulfonate has been used as an oxidant in the preparation of highly conducting polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT) films. (Subramanian et al., 2009) reported that these films, produced using a vapour phase polymerization technique, exhibited very high conductivities, indicating potential applications in electronics.
Proton Conductivity Studies
The proton conductivity of 2,4,5-trimethylbenzenesulfonic acid dihydrate has been extensively studied. (Pisareva et al., 2018) identified a 2D hydrogen bond network in the crystal structure of this compound, influencing its proton conductivity. The research highlights potential applications in humidity sensing and control technologies.
Amino Acid Chromatography
2,4,6-trinitrobenzenesulfonic acid, a closely related compound, has been investigated as a reagent for automated amino acid chromatography. (Brown, 1968) found it to be a sensitive and simple reagent for this purpose, offering advantages over traditional reagents like ninhydrin.
Properties
IUPAC Name |
2,4,6-trimethylbenzenesulfinic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRMGOGJWHPCFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310601 | |
Record name | 2,4,6-trimethylbenzenesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59057-35-1 | |
Record name | NSC229317 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-trimethylbenzenesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-TRIMETHYL-BENZENESULFINIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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